N-(4-bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula CHBrClN. This compound is notable for its unique structure, which includes a bromophenyl group attached to an azetidinamine framework, and it is stabilized by two hydrochloride groups. Its applications span various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound's identification is supported by various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications. The CAS number for N-(4-bromophenyl)azetidin-3-amine dihydrochloride is 2703780-03-2, indicating its recognized status in chemical literature.
N-(4-bromophenyl)azetidin-3-amine dihydrochloride is classified as an organic compound. It falls under the categories of amines and azetidines, with specific relevance in pharmaceutical chemistry due to its potential biological activities.
The synthesis of N-(4-bromophenyl)azetidin-3-amine dihydrochloride typically involves a multi-step process:
The industrial synthesis mirrors laboratory methods but operates on a larger scale, utilizing industrial-grade reagents and advanced equipment to ensure consistent quality. Techniques such as recrystallization or chromatography are employed for purification.
The molecular structure of N-(4-bromophenyl)azetidin-3-amine dihydrochloride can be represented as follows:
The compound exhibits a unique arrangement where the bromine atom enhances its reactivity compared to similar compounds lacking halogen substituents.
N-(4-bromophenyl)azetidin-3-amine dihydrochloride can participate in various chemical reactions:
The reactivity of N-(4-bromophenyl)azetidin-3-amine dihydrochloride is influenced by the electron-withdrawing nature of the bromine atom, which can stabilize intermediates during reactions.
The mechanism of action for N-(4-bromophenyl)azetidin-3-amine dihydrochloride involves its interaction with biological targets:
Research suggests that compounds with similar structures exhibit potential antimicrobial and anticancer activities, making this compound a candidate for further investigation in drug development.
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molecular Weight | 300.02 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
These properties indicate that N-(4-bromophenyl)azetidin-3-amine dihydrochloride has favorable characteristics for both laboratory use and potential applications in pharmaceuticals.
N-(4-bromophenyl)azetidin-3-amine dihydrochloride has diverse applications in scientific research:
The azetidine ring—a saturated four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug design due to its unique combination of ring strain, conformational rigidity, and balanced polarity. Unlike larger cyclic amines, azetidines maintain sufficient stability while offering enhanced ligand efficiency through their compact molecular framework (MW ≈ 57 g/mol for the unsubstituted ring) [5] [6]. This structural profile enables optimal target engagement, as evidenced by clinically successful azetidine-containing drugs:
Table 1: Clinically Utilized Azetidine-Containing Pharmaceuticals
Drug Name | Therapeutic Class | Azetidine Functionalization | Key Pharmacokinetic Advantage |
---|---|---|---|
Cobimetinib | Antineoplastic | Carboxamide linker | Enhanced solubility (logP -0.5) |
Baricitinib | JAK inhibitor | Sulfonamide nitrogen | Metabolic stability (t₁/₂ 12h) |
Delafloxacin | Quinolone antibiotic | 3-Hydroxy substitution | Improved tissue penetration |
Quantum mechanical studies reveal the azetidine ring’s reduced basicity (pKa typically 6–8) compared to aliphatic amines (pKa 9–11), diminishing off-target receptor interactions. Additionally, the ring’s planar geometry permits optimal spatial orientation of appended pharmacophores, a critical factor in kinase inhibitors like FDA-approved Selpercatinib [5] [6].
Halogenated arylazetidines represent a strategic subclass where aromatic halogen atoms—particularly bromine—impart distinct physicochemical and target-binding properties. The 4-bromophenylazetidine moiety, exemplified in N-(4-bromophenyl)azetidin-3-amine derivatives, delivers three key advantages:
Table 2: Key Bromophenyl-Azetidine Derivatives in Pharmaceutical Research
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
3-(4-Bromophenyl)azetidin-3-amine diHCl | 1384264-75-8 | C₉H₁₃BrCl₂N₂ | 300.02 | Kinase inhibitor precursor |
3-(4-Bromophenyl)azetidine | 7215-01-2 | C₉H₁₀BrN | 212.09 | Antibacterial intermediate |
N-(4-Bromophenyl)azetidin-3-amine | 1488139-60-1 | C₉H₁₁BrN₂ | 227.10 | Antiviral scaffold |
Synthetic accessibility drives their utility: 3-(4-Bromophenyl)azetidine (CAS 7215-01-2) is commercially available as a stable free base for nucleophilic substitutions or Pd-catalyzed cross-coupling reactions [4]. The para-bromine position specifically enables Suzuki-Miyaura transformations to generate biphenyl variants without azetidine ring degradation [6].
Dihydrochloride (2HCl) salt formation represents a critical salt engineering strategy for amines containing two basic sites, such as N-(4-bromophenyl)azetidin-3-amine. Whereas monohydrochloride salts form via 1:1 acid-base reactions, dihydrochlorides require protonation at two distinct nitrogen atoms—typically an azetidine nitrogen and an arylamine nitrogen [3] [9]. This dual protonation confers three formulation benefits:
Table 3: Comparative Properties of Pharmaceutical Salts
Property | Free Base | Hydrochloride | Dihydrochloride |
---|---|---|---|
Solubility (mg/mL, pH1) | 0.1–1.0 | 5–20 | 25–100 |
Hygroscopicity | High | Moderate | Low |
Melting Range (°C) | 80–120 (decomp.) | 180–220 | 220–260 (sharp) |
Historically, dihydrochloride salts gained prominence after 2000 with drugs like cetirizine dihydrochloride (CAS 83881-51-0), whose crystalline polymorphs demonstrated superior shelf-life over amorphous free bases [7]. For azetidines, the 2HCl salt of 3-(4-Bromophenyl)azetidin-3-amine (1384264-75-8) exemplifies this approach—cold-chain storage (2–8°C) under inert atmosphere preserves its integrity despite the azetidine ring’s inherent strain [1]. Acid-mediated decomposition pathways observed in some N-acylated azetidines (e.g., intramolecular ring-opening at pH <3) are mitigated in dihydrochloride salts via complete protonation [2].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: